molecular formula C4H4N6S B13091531 Thiadiazolo[5,4-d]pyrimidine-5,7-diamine CAS No. 59886-09-8

Thiadiazolo[5,4-d]pyrimidine-5,7-diamine

Cat. No.: B13091531
CAS No.: 59886-09-8
M. Wt: 168.18 g/mol
InChI Key: AOTSGXXFCSZIRR-UHFFFAOYSA-N
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Description

[1,2,3]Thiadiazolo[5,4-d]pyrimidine-5,7-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a thiadiazole ring with a pyrimidine ring, resulting in a molecule with diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]Thiadiazolo[5,4-d]pyrimidine-5,7-diamine typically involves the reaction of hydrazonoyl halides with various thiocyanates or thiosemicarbazides under controlled conditions. One common method involves the use of hydrazonoyl halides and potassium thiocyanate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like ethanol or acetonitrile, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Thiadiazolo[5,4-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions typically result in the formation of new heterocyclic compounds with modified functional groups .

Scientific Research Applications

[1,2,3]Thiadiazolo[5,4-d]pyrimidine-5,7-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,3]Thiadiazolo[5,4-d]pyrimidine-5,7-diamine stands out due to its unique combination of a thiadiazole and pyrimidine ring, which imparts a distinct set of chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

59886-09-8

Molecular Formula

C4H4N6S

Molecular Weight

168.18 g/mol

IUPAC Name

thiadiazolo[5,4-d]pyrimidine-5,7-diamine

InChI

InChI=1S/C4H4N6S/c5-2-1-3(11-10-9-1)8-4(6)7-2/h(H4,5,6,7,8)

InChI Key

AOTSGXXFCSZIRR-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(N=C1SN=N2)N)N

Origin of Product

United States

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